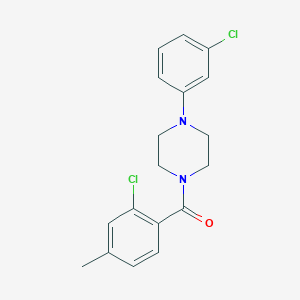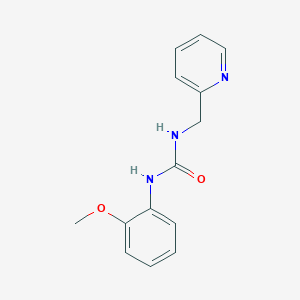
N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves multiple methods, including carbonylation reactions and the use of triphosgene in the presence of amines. One study describes a high yield synthesis method for a related compound through a one-step process, demonstrating the versatility and efficiency of current synthetic approaches (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
Crystallographic studies reveal complex solid-state structures for related compounds, with multiple symmetry-independent molecules displaying varied orientations and hydrogen bonding interactions. This complexity underlines the fascinating molecular geometry and potential for forming intricate molecular assemblies (Kumar et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea and its analogs often result in the formation of complexes with metals, demonstrating the compound's ability to interact with other substances and form stable complexes. Such reactions have implications for the development of catalysts and materials processing (Belzile, Neverov, & Brown, 2014).
Physical Properties Analysis
The physical properties, including the crystal structure and hydrogen bonding patterns of related compounds, offer insights into their stability and potential applications in material science. The detailed analysis of these properties aids in understanding the conditions under which these compounds can be utilized effectively (Smith, El‐Hiti, & Alshammari, 2013).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHOHQMKGNGFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

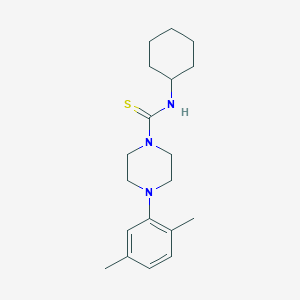

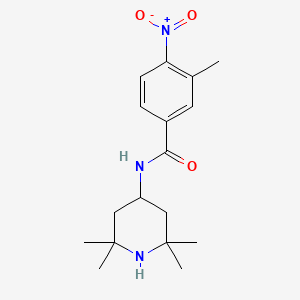
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)
![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)


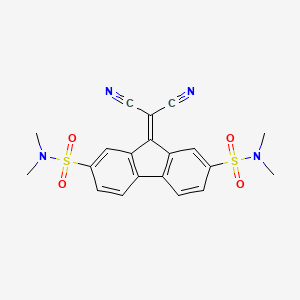
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
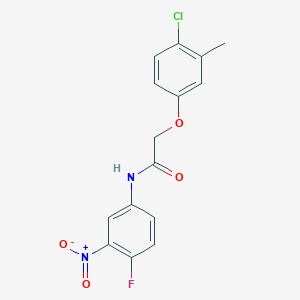
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
